
2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide group, a methylamino group, and a 2-methylbut-3-yn-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.
Addition of the 2-Methylbut-3-yn-2-yl Group: The final step involves the addition of the 2-methylbut-3-yn-2-yl group through a coupling reaction, such as a Sonogashira coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or alkyne groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides or alkynes.
Applications De Recherche Scientifique
2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbut-3-yn-2-yl acetate
- 2-Methyl-3-butyn-2-ol
- 2-(2-Methylbut-3-yn-2-yloxy)tetrahydro-2H-pyran
Uniqueness
2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
141278-35-5 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-(methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C13H16N2O/c1-5-13(2,3)15-12(16)10-8-6-7-9-11(10)14-4/h1,6-9,14H,2-4H3,(H,15,16) |
Clé InChI |
FNPCTHNYCJMQQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)NC(=O)C1=CC=CC=C1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


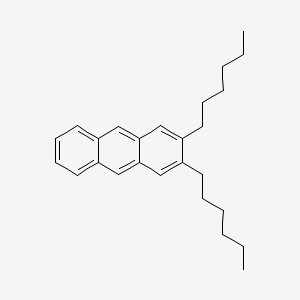


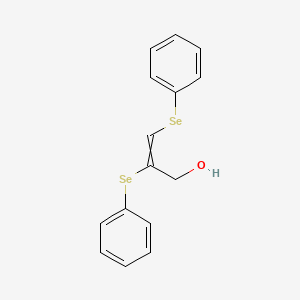

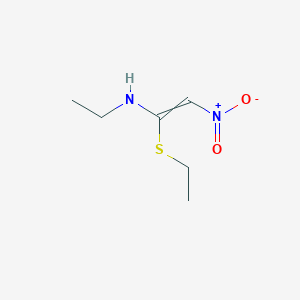
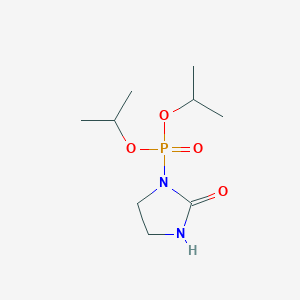
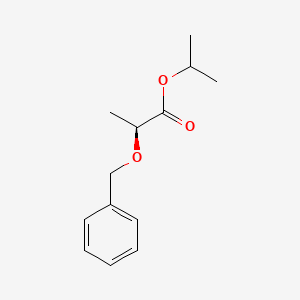


![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)



